![molecular formula C9H9ClN2O4 B14415772 Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate CAS No. 80179-80-2](/img/structure/B14415772.png)
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. This compound is characterized by the presence of a methyl group, a chloro group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate typically involves the reaction of 3-chloro-5-nitrobenzyl chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-chloro-5-nitrobenzyl chloride by chlorination of 3-nitrotoluene.
Step 2: Reaction of 3-chloro-5-nitrobenzyl chloride with methyl isocyanate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(3-chloro-4-nitrophenyl)methyl]carbamate
- Methyl [(3-chloro-2-nitrophenyl)methyl]carbamate
- Methyl [(3-chloro-5-nitrophenyl)ethyl]carbamate
Uniqueness
Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and nitro groups in specific positions can enhance its effectiveness as a pesticide and its potential as a pharmaceutical agent.
Propiedades
Número CAS |
80179-80-2 |
|---|---|
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
methyl N-[(3-chloro-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-9(13)11-5-6-2-7(10)4-8(3-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
Clave InChI |
VBNFQDDQFIJFSM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


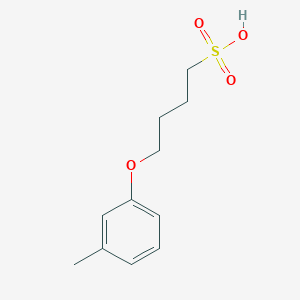
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
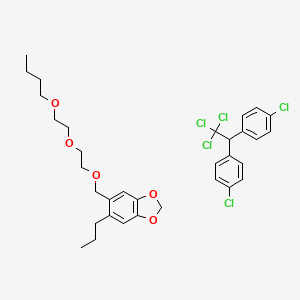
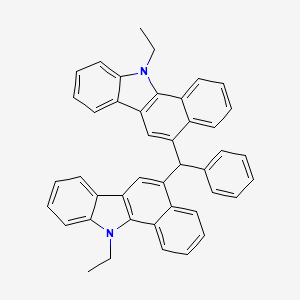
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
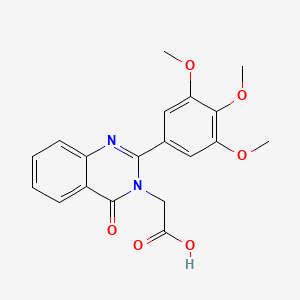
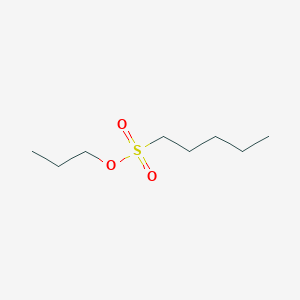
methanone](/img/structure/B14415746.png)

![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
